4-Quinolinesulfonamide

Description

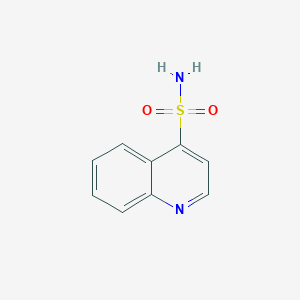

Structure

2D Structure

3D Structure

Properties

CAS No. |

270902-37-9 |

|---|---|

Molecular Formula |

C9H8N2O2S |

Molecular Weight |

208.24 g/mol |

IUPAC Name |

quinoline-4-sulfonamide |

InChI |

InChI=1S/C9H8N2O2S/c10-14(12,13)9-5-6-11-8-4-2-1-3-7(8)9/h1-6H,(H2,10,12,13) |

InChI Key |

YGATYPBGNZFXPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)S(=O)(=O)N |

Origin of Product |

United States |

Elucidation of Biological Activities and Molecular Target Interactions of 4 Quinolinesulfonamide Derivatives

Anticancer Activity Profiles

Cytotoxic and Antiproliferative Potency Against Cancer Cell Lines

Derivatives of the quinoline (B57606) sulfonamide scaffold have demonstrated significant cytotoxic and antiproliferative effects across a diverse range of human cancer cell lines. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro.

Numerous studies have evaluated these derivatives against various cancer cell lines, including but not limited to, colorectal carcinoma (HCT-116, Caco-2), breast adenocarcinoma (MCF-7, T47D, MDA-MB-231), cervical carcinoma (HeLa), glioblastoma (SNB-19), and non-small cell lung cancer (A549). For instance, certain novel synthesized sulfonamides have shown considerable cytotoxic effects against HeLa and MCF-7 cells, with more pronounced activity against MDA-MB-468, a breast cancer cell line. nih.gov

The antiproliferative activity of these compounds is often selective, with some derivatives showing higher potency against cancer cells compared to normal cell lines. For example, a benzenesulfonylguanidine derivative with a 2-chloromethylbenzylthio substituent was found to have good selectivity against HCT-116 and MCF-7 cells, with IC50 values of 12 µM and 19 µM, respectively, while its IC50 value for non-cancerous HaCaT cells was significantly higher at 47 µM. frontiersin.org

Below is a data table summarizing the reported IC50 values for various quinoline sulfonamide derivatives against several cancer cell lines.

Table 1: Antiproliferative Activity of 4-Quinolinesulfonamide Derivatives Against Various Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) |

|---|---|---|

| Benzenesulfonylguanidine derivative 6 | HCT-116 | 13 frontiersin.org |

| Benzenesulfonylguanidine derivative 7 | HCT-116 | 12 frontiersin.org |

| Benzenesulfonylguanidine derivative 7 | MCF-7 | 19 frontiersin.org |

| Benzenesulfonylguanidine derivative 9 | MCF-7 | 18 frontiersin.org |

| B-ring-truncated deguelin (B1683977) analogue 6a | HCT-116 | 3.43 nih.gov |

| B-ring-truncated deguelin analogue 8d | HCT-116 | 6.96 nih.gov |

| B-ring-truncated deguelin analogue 3a | A549 | 6.62 nih.gov |

| B-ring-truncated deguelin analogues 8c, 8e-f | MCF-7 | < 10 nih.gov |

| General Sulfonamide Derivatives | MDA-MB-468 | < 30 nih.gov |

| General Sulfonamide Derivatives | MCF-7 | < 128 nih.gov |

| General Sulfonamide Derivatives | HeLa | < 360 nih.gov |

Mechanisms of Action in Oncological Contexts

The anticancer effects of this compound derivatives are attributed to their ability to interact with and modulate various molecular targets and signaling pathways crucial for cancer cell proliferation, survival, and metabolism.

The Nuclear Factor Kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and survival. researchgate.net Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. mdpi.com Certain N-quinoline-benzenesulfonamide (NQBS) derivatives have been identified as potent inhibitors of NF-κB translocation. frontiersin.org

Research has shown that these compounds can exert their anti-lymphoma effects by sequestering NF-κB in the cytoplasm of diffuse large B-cell lymphoma (DLBCL) cells. frontiersin.org This is achieved through the direct binding of the NQBS compounds to IκBα, an inhibitory component of the IκBα/p50/p65 trimer. This binding stabilizes the trimer, preventing the release and subsequent nuclear translocation of the p50/p65 NF-κB dimer, thereby inhibiting the transcription of NF-κB target genes involved in cell survival and proliferation. frontiersin.org

Pyruvate (B1213749) Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, which is often upregulated in cancer cells to support their high metabolic demands—a phenomenon known as the Warburg effect. PKM2's activity is pivotal for cancer cell proliferation and survival. nih.gov Quinoline sulfonamide derivatives have emerged as significant modulators of PKM2. nih.gov

Interestingly, these derivatives can act as either activators or inhibitors of PKM2, a dual activity that depends on subtle structural differences. nih.gov For instance, derivatives of 6-, 7-, and 8-sulfamoylquinoline are known to be a significant group of PKM2 activators. nih.gov Conversely, researchers have also designed quinoline-8-sulfonamides as inhibitors of PKM2. nih.gov By modulating the activity of PKM2, these compounds can disrupt the metabolic adaptability of cancer cells, leading to an anti-tumor effect. nih.gov

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov The inhibition of HDACs has become a promising strategy in cancer therapy as it can lead to the re-expression of tumor suppressor genes. The classic pharmacophore model for an HDAC inhibitor consists of a cap group, a linker, and a zinc-binding group. nih.gov

Quinolone-based structures have been effectively utilized as the "cap" region in the design of novel HDAC inhibitors. These compounds have demonstrated pan-HDAC inhibitory activity and have shown potent antiproliferative effects against various human cancer cell lines, including colon (HCT-116), lung (NCI-H460), and glioblastoma (U251) cancers.

Protein kinases are essential components of signaling pathways that control cell growth, proliferation, and differentiation. Their dysregulation is a frequent cause of cancer development and progression.

Aurora Kinase (AURKA/B) Inhibition : Aurora kinases A and B are key regulators of mitosis, and their overexpression is common in many cancers. Sulfonamide-based 4-anilinoquinoline derivatives have been developed as novel dual inhibitors of AURKA and AURKB, representing a promising chemotype for targeted cancer therapy.

Epidermal Growth Factor Receptor (EGFR) and HER2 Inhibition : While the 4-anilinoquinazoline (B1210976) scaffold is more famously associated with EGFR inhibition, research into 4-anilinoquinoline derivatives has also yielded potent EGFR kinase inhibitors. The structural similarities allow these compounds to target the ATP-binding site of the kinase. Some derivatives may also exhibit activity against other members of the HER family, such as HER2.

Rho-associated protein kinase (ROCK) Inhibition : The Rho/ROCK signaling pathway is involved in regulating cell shape, motility, and contraction, and its inhibition has been explored as an anticancer strategy. nih.gov The anticancer activity of some sulfonamide quinoline derivatives is based on the inhibition of the RhoA/ROCK pathway. nih.gov While fasudil, an isoquinolinesulfonamide, is a clinically approved ROCK inhibitor, research continues to explore other quinoline-based scaffolds for this purpose. nih.gov

There is less direct evidence in the provided search results linking this compound derivatives specifically to the potent inhibition of MAPK, PDGFR, and HER2 as a primary mechanism, though these kinases are often part of the broader signaling cascades affected by the primary targets mentioned above.

Tubulin Polymerization Disruption

Derivatives of this compound have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell structure. By interfering with the assembly of α- and β-tubulin heterodimers into microtubules, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis in cancer cells.

The mechanism of action for many of these quinoline-based compounds involves binding to the colchicine (B1669291) site on β-tubulin. This interaction prevents the conformational changes necessary for tubulin polymerization, thereby destabilizing the microtubule network. Research has shown that specific structural features of these derivatives are crucial for their potent anti-tubulin activity.

Several novel quinoline and quinazoline-4-tetrahydroquinoline derivatives have demonstrated significant inhibitory effects on tubulin polymerization, with some compounds exhibiting greater potency than established agents like colchicine and combretastatin (B1194345) A-4 (CA-4). For instance, certain quinoline derivatives have shown tubulin polymerization inhibitory effects with IC₅₀ values in the nanomolar range. researchgate.net One particularly potent quinazoline-4-tetrahydroquinoline analogue, 4a4, was found to inhibit tubulin polymerization and displayed antiproliferative activities with IC₅₀ values ranging from 0.4 to 2.7 nM across various human cancer cell lines. wikipedia.org A co-crystal structure confirmed that this compound binds to the colchicine site on tubulin. wikipedia.org

Inhibition of Tubulin Polymerization by Quinoline Derivatives

| Compound | IC₅₀ (Tubulin Polymerization) | Reference |

|---|---|---|

| Compound 21 | 9.11 nM | researchgate.net |

| Compound 32 | 10.5 nM | researchgate.net |

| Colchicine (Reference) | 10.6 nM | researchgate.net |

| Combretastatin A-4 (CA-4) (Reference) | 13.2 nM | researchgate.net |

| Compound 4a4 | IC₅₀ values from 0.4 to 2.7 nM (antiproliferative) | wikipedia.org |

| Compound 3b | 13.29 µM | pharmacytimes.com |

| Compound 3d | 13.58 µM | pharmacytimes.com |

Topoisomerase Inhibition

Quinolone compounds, a class structurally related to quinolines, are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. researchgate.net These enzymes are essential for bacterial DNA replication, transcription, and repair, making them prime targets for antimicrobial agents. Quinolones exert their effect by binding to the enzyme-DNA complex, which stabilizes the transient double-strand breaks generated by the topoisomerases. This leads to an accumulation of DNA damage and ultimately bacterial cell death. researchgate.net

Research into more complex quinoline derivatives, such as pyrazolo[4,3-f]quinolines, has revealed inhibitory activity against human topoisomerases as well. Human topoisomerase I and IIα are crucial for managing DNA topology during replication and transcription in eukaryotic cells, and their inhibition is a key strategy in cancer chemotherapy. One study found that the pyrazolo[4,3-f]quinoline derivative, compound 2E, was a highly active inhibitor of human topoisomerase IIα. At a concentration of 100 µM, it inhibited 88.3% of the enzyme's catalytic activity, a level of inhibition comparable to the established anticancer drug etoposide, which showed 89.6% inhibition under the same conditions. hku.hk This finding highlights the potential for developing quinoline-based compounds as anticancer agents targeting human topoisomerases.

Inhibition of Human Topoisomerase IIα

| Compound | Concentration | % Inhibition | Reference |

|---|---|---|---|

| Pyrazolo[4,3-f]quinoline derivative (2E) | 100 µM | 88.3% | hku.hk |

| Etoposide (Reference) | 100 µM | 89.6% | hku.hk |

Cytochrome P450 (CYP) Isoenzyme Interaction

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of drugs and other xenobiotics. mdpi.com Interactions of this compound derivatives with these isoenzymes can significantly alter their pharmacokinetic profiles and those of co-administered drugs, leading to potential drug-drug interactions. These interactions typically manifest as either inhibition or induction of CYP enzyme activity. mdpi.com

In silico studies on a series of novel quinolinesulfonamide–triazole hybrids predicted interactions with several key CYP isoforms, including CYP1A2, CYP3A4, CYP2C19, and CYP2D6. scbt.com A number of the tested derivatives were predicted to be inhibitors of at least three of these four isoforms, which could lead to decreased elimination and potentially increased toxicity of drugs metabolized by these pathways. scbt.com

Furthermore, experimental studies have demonstrated that compounds with a quinoline core structure can directly modulate CYP activity. For example, quinidine (B1679956), a well-known quinoline alkaloid, is a potent inhibitor of CYP2D6. nih.govnih.gov Interestingly, quinidine has also been shown to stimulate the CYP3A4-mediated 5-hydroxylation of the drug diclofenac (B195802). hku.hk When diclofenac was incubated with human liver microsomes in the presence of quinidine, the formation of its hydroxylated metabolite increased approximately six-fold. hku.hk This stimulatory effect suggests a complex allosteric interaction where both compounds may occupy the active site of CYP3A4 simultaneously. hku.hk Such interactions underscore the importance of evaluating the potential for this compound derivatives to modulate CYP isoenzyme activity during drug development.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism through which this compound derivatives exert their anticancer effects is by inducing programmed cell death (apoptosis) and causing cell cycle arrest in proliferating cancer cells. These actions are often downstream consequences of the molecular interactions described previously, such as tubulin polymerization disruption and topoisomerase inhibition.

Numerous studies have demonstrated that quinoline-based compounds can effectively halt the cell cycle at various phases, most commonly the G2/M phase, which is consistent with the disruption of the mitotic spindle. For example, one study on novel benzenesulfonate (B1194179) derivatives found that compound BS4 caused a significant, concentration-dependent increase in the fraction of U-251 glioblastoma cells in the G2/M phase, with the cell population in this phase increasing to 58.73% at a concentration of 0.5 µM. nih.gov At a higher concentration of 4 µM, a related derivative, BS1, caused a dramatic 85.40% of cells to arrest in the G2/M phase. nih.gov Similarly, a promising quinoline derivative, compound 25, was also found to arrest the cell cycle at the G2/M phase in HepG-2 liver cancer cells. researchgate.net

This cell cycle blockade prevents cancer cells from dividing and can trigger apoptotic pathways. The induction of apoptosis by quinoline derivatives has been confirmed through assays such as Annexin V and propidium (B1200493) iodide (PI) double staining. Compound 25, for instance, was shown to induce apoptosis in HepG-2 cells at a rate thirteen times higher than that observed in control cells. researchgate.net

Cell Cycle Arrest in U-251 Glioblastoma Cells

| Compound | Concentration | % of Cells in G2/M Phase | Reference |

|---|---|---|---|

| Control | - | 25.34% (S phase), 49.82% (G0/G1 phase) | nih.gov |

| BS4 | 0.5 µM | 58.73% | nih.gov |

| BS1 | 4 µM | 85.40% | nih.gov |

Antimicrobial Activity Investigations

Antibacterial Efficacy Against Bacterial Strains (e.g., E. coli, P. aeruginosa, E. faecalis, S. typhi)

Derivatives of this compound have been investigated for their potential as antibacterial agents. By combining the quinoline scaffold, known for its antimicrobial properties (e.g., fluoroquinolones), with a sulfonamide moiety, researchers aim to develop novel compounds with enhanced efficacy.

Studies have shown promising results for certain hybrid quinoline-sulfonamide complexes. For example, a hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex demonstrated very good antibacterial activity against Escherichia coli, with a minimum inhibitory concentration (MIC) of 609 x 10⁻⁵ mg/mL and an inhibition zone of 19 mm. scbt.comfda.gov Another series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) derivatives also showed potent activity, with one compound (3l) exhibiting an MIC of 7.812 µg/mL against E. coli. nih.gov

The activity of quinolone derivatives has also been assessed against other clinically relevant bacteria. While specific MIC data for this compound derivatives against Pseudomonas aeruginosa, Enterococcus faecalis, and Salmonella typhi are limited, the broader class of 4-quinolones has been extensively studied. For instance, ciprofloxacin (B1669076) has shown potent activity against E. faecalis with a minimum bactericidal concentration (MBC) for 90% of strains at 1 µg/mL. researchgate.net Against P. aeruginosa, sitafloxacin (B179971) exhibited the most potent activity among four tested fluoroquinolones, with an MIC₉₀ of 2 μg/mL. nih.gov Isolates of S. typhi with reduced susceptibility to ciprofloxacin have been reported with MICs of 0.256 mg/L.

Antibacterial Activity of Quinoline Derivatives

| Compound/Drug | Bacterial Strain | MIC/MBC (µg/mL) | Reference |

|---|---|---|---|

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | E. coli | 6.09 (MIC) | scbt.comfda.gov |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(pyrimidin-2-yl)benzenesulfonamide (3l) | E. coli | 7.812 (MIC) | nih.gov |

| Ciprofloxacin | E. faecalis | 1 (MBC₉₀) | researchgate.net |

| Sitafloxacin | P. aeruginosa | 2 (MIC₉₀) | nih.gov |

| Ciprofloxacin | S. typhi (reduced susceptibility) | 0.256 (MIC) |

Antifungal and Antiprotozoal Activities

The versatile quinoline-sulfonamide scaffold has also shown promise in the development of agents against fungal and protozoal pathogens. The structural features that contribute to antibacterial and anticancer effects can be modified to enhance activity against these eukaryotic microorganisms.

In antifungal screenings, the hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex displayed excellent activity against the opportunistic yeast Candida albicans. scbt.comfda.gov It exhibited a minimum inhibitory concentration (MIC) of 19.04 x 10⁻⁵ mg/mL and a large inhibition zone of 25 mm, indicating potent fungicidal or fungistatic properties. scbt.comfda.gov

Quinoline-sulfonamide hybrids have also been explored for their antiprotozoal capabilities, particularly against the malaria parasite, Plasmodium falciparum. The quinoline core is a well-known feature of antimalarial drugs like chloroquine (B1663885) and primaquine. Studies on quinoline-sulfonamide derivatives have shown that the length of the carbon chain linking the two moieties can influence antiplasmodial activity. nih.gov Certain 8-aminoquinoline (B160924) derivatives, structurally related to the sulfonamide hybrids, have demonstrated potency against P. falciparum strains, with some compounds showing IC₅₀ values in the sub-micromolar range. For example, tafenoquine (B11912) exhibited an IC₅₀ of around 50 nM against the 7G8 strain of P. falciparum.

Antifungal and Antiprotozoal Activity of Quinoline Derivatives

| Compound/Drug | Pathogen | Activity (MIC/IC₅₀) | Reference |

|---|---|---|---|

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Candida albicans | 0.1904 µg/mL (MIC) | scbt.comfda.gov |

| Tafenoquine | Plasmodium falciparum (7G8 strain) | ~50 nM (IC₅₀) | |

| Chloroquine-AVA hybrid 83 | Plasmodium falciparum (W2 clone) | 0.40 µM (IC₅₀) | nih.gov |

Anti-malarial Activity and Resistance Overcoming Strategies

Quinolines are a cornerstone of antimalarial chemotherapy. nih.gov Their mode of action is primarily directed against the blood stages of the Plasmodium falciparum life cycle. The parasite digests hemoglobin within its acidic digestive vacuole, a process that releases large quantities of toxic free heme. nih.gov To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin.

Quinoline-based drugs, being weak bases, are thought to accumulate to high concentrations within the acidic environment of the parasite's vacuole. nih.gov Here, they interfere with the detoxification process by inhibiting the polymerization of heme. nih.gov The resulting buildup of free heme is highly toxic to the parasite, leading to oxidative damage and cell death.

Drug resistance, particularly to chloroquine, is a major obstacle in malaria control and is often associated with reduced drug accumulation within the parasite's vacuole. nih.govcdc.gov While the exact molecular mechanisms are still under investigation, strategies to overcome resistance often involve modifying the quinoline structure. These modifications aim to create derivatives that can either evade the parasite's resistance mechanisms, such as efflux pumps, or possess alternative targets within the parasite. nih.gov

Other Pharmacological Activities and Associated Targets

The sulfonamide group is a well-established zinc-binding function, making this compound derivatives potent inhibitors of carbonic anhydrases (CAs). nih.gov CAs are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in treating glaucoma, epilepsy, and some types of cancer. wikipedia.org

In humans, there are 15 different CA isoforms, and the development of isoform-selective inhibitors is a key goal for targeted therapy. nih.gov Sulfonamides inhibit CAs by coordinating to the Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion.

Studies on various benzenesulfonamide derivatives have demonstrated potent, low-nanomolar inhibition against several human (h) CA isoforms, including the cytosolic hCA I and hCA II, and the transmembrane tumor-associated hCA IX and hCA XII. nih.govmdpi.com

| Target Isoform | Inhibitor Class | Observed Inhibition Constants (Kᵢ) |

|---|---|---|

| hCA I | N-((4-sulfamoylphenyl)carbamothioyl) amides | 13.3–87.6 nM |

| hCA II | N-((4-sulfamoylphenyl)carbamothioyl) amides | 5.3–384.3 nM |

| hCA VII | N-((4-sulfamoylphenyl)carbamothioyl) amides | 1.1–13.5 nM |

| hCA IX | Pyrazole/Pyridazine-Benzenesulfonamides | 6.1–568.8 nM |

Data represents ranges of inhibition constants observed for various sulfonamide derivatives against different human carbonic anhydrase isoforms. nih.govmdpi.com

Anti-HIV and Antiviral Properties

Quinolone derivatives have been identified as a significant class of heterocyclic compounds with promising in vitro and in vivo anti-HIV properties. researchgate.netnih.gov The 4-quinolone elvitegravir (B1684570) is an approved drug for the treatment of HIV, highlighting the potential of this chemical scaffold in antiviral drug development. researchgate.netnih.gov Research has focused on developing quinoline derivatives as potential anti-HIV agents, with studies covering the period from 1992 to 2019. nih.gov

A series of quinoline derivatives have been designed and synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Molecular docking studies have shown that these compounds interact with the allosteric site of the HIV reverse transcriptase (RT) protein. nih.gov Specifically, compound 6, identified as 5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl) thiophene-2-sulfonamide, has demonstrated notable anti-HIV activity against both HIV-1 and HIV-2, with selectivity indexes (SI) of 2.65 and 2.32, respectively. nih.gov The inhibitory activity of these compounds is attributed to hydrogen bond interactions with key amino acid residues in the HIV-RT active site, including Lys101, Lys103, Val179, Tyr188, Gln190, Gly190, Pro225, Phe227, and Tyr318, as well as π-interactions with Tyr188 and Tyr318. nih.gov Molecular dynamics simulations have further supported the stable binding and inhibitory potential of these derivatives against HIV-RT. nih.gov

The antiviral activity of quinolone-based drugs extends beyond HIV. nih.govresearchgate.net Antibacterial fluoroquinolones have shown efficacy against vaccinia virus and papovaviruses. nih.govresearchgate.net Modifications to the quinolone structure, such as the introduction of an aryl group at the piperazine (B1678402) moiety, have shifted their activity from antibacterial to antiviral, with specific action against HIV. nih.govresearchgate.net This anti-HIV activity is thought to be related to the inhibition of Tat functions at the transcriptional level. nih.govresearchgate.net Further structural modifications, like the substitution of the fluorine at position 6 with an amine group in aryl-piperazinyl-6-amino-quinolones, have led to improved activity and selectivity against HIV-1 by interfering with the Tat-TAR interaction. nih.govresearchgate.net

Table 1: Anti-HIV Activity of a Quinoline Derivative

| Compound | Target | Virus Strain | Selectivity Index (SI) |

|---|---|---|---|

| 5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl) thiophene-2-sulfonamide | HIV-RT | HIV-1 | 2.65 |

| HIV-2 | 2.32 |

Neuroprotective and Antidepressant Effects

Quinoline derivatives have emerged as promising candidates for neuroprotection due to their antioxidant properties. nih.gov Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases, and the ability of these compounds to counteract pro-oxidants is a significant area of research. nih.gov Some quinoline derivatives are being investigated as multifunctional antioxidants for conditions like Alzheimer's and Parkinson's diseases. nih.gov The neuroprotective effects are also linked to their ability to inhibit key enzymes involved in neurodegeneration. nih.gov

In addition to their neuroprotective potential, various quinoline and quinazolinone derivatives have been evaluated for their antidepressant activities. researchgate.netnih.gov A series of 4-(substituted-phenyl)tetrazolo[1,5-a]quinazolin-5(4H)-ones were synthesized and tested in mice, with several compounds showing a significant reduction in immobility time in the forced swimming test. nih.gov The most active compound, 4-(p-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one, decreased immobility time by 82.69% at a 50 mg/kg dose. nih.gov The underlying mechanism for this antidepressant effect is believed to involve the regulation of brain monoamine neurotransmitters, as these compounds were found to increase the levels of noradrenaline (NE) and 5-hydroxytryptamine (5-HT) in the brains of mice. nih.gov

Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition

A significant strategy in the development of treatments for neurodegenerative diseases like Alzheimer's disease involves the design of multifunctional agents that can target multiple pathological pathways. nih.govrsc.org Quinoline-sulfonamide hybrids have been synthesized and evaluated as dual inhibitors of monoamine oxidases (MAO) and cholinesterases (ChE). nih.govrsc.org

Monoamine oxidase is a crucial enzyme that regulates mood and behavior, and its inhibition can increase the levels of neurotransmitters such as dopamine, serotonin, and noradrenaline. nih.gov MAO-A inhibitors are primarily used for treating depression, while MAO-B inhibitors are used for neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov Cholinesterases, existing as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Inhibition of these enzymes helps to restore acetylcholine levels in the brain, which are depleted in Alzheimer's disease. nih.govnih.gov

A series of novel quinoline-sulfonamides demonstrated potent inhibitory activity against both MAO and ChE enzymes. nih.govrsc.org Kinetic studies revealed that these compounds act as competitive inhibitors. rsc.org Molecular docking studies have provided insights into the binding interactions between these inhibitors and the active sites of the enzymes, highlighting the importance of hydrogen bonding and various π-interactions. nih.govrsc.org

Table 2: Inhibitory Activity of Quinoline-Sulfonamide Derivatives against MAO and ChE Enzymes

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| a5 | MAO-A | 0.59 ± 0.04 |

| a12 | MAO-B | 0.47 ± 0.03 |

| a11 | BChE | 0.58 ± 0.05 |

| a6 | AChE | 1.10 ± 0.77 |

Another study focused on new hybrids of 4-amino-2,3-polymethylene-quinoline and p-tolylsulfonamide as dual inhibitors of AChE and BChE. nih.gov All synthesized compounds were found to be potent inhibitors of both enzymes, with a preference for BChE. nih.gov The lead compound, 4-methyl-N-(5-(1,2,3,4-tetrahydro-acridin-9-ylamino)-pentyl)-benzenesulfonamide, exhibited an IC50 of 0.131 ± 0.01 µM for AChE and 0.0680 ± 0.0014 µM for BChE. nih.gov Kinetic studies indicated a mixed-type reversible inhibition mechanism for both cholinesterases. nih.gov

Table 3: Inhibitory Activity of a 4-Amino-2,3-polymethylene-quinoline and p-Tolylsulfonamide Hybrid

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| 4-methyl-N-(5-(1,2,3,4-tetrahydro-acridin-9-ylamino)-pentyl)-benzenesulfonamide | AChE | 0.131 ± 0.01 |

| BChE | 0.0680 ± 0.0014 |

Structure Activity Relationship Sar Analyses of 4 Quinolinesulfonamide Derivatives

Correlating Structural Modifications with Biological Potency

The biological potency of 4-quinolinesulfonamide derivatives is intricately linked to their structural features. Modifications to the quinoline (B57606) core, the sulfonamide group, and any appended moieties can lead to significant changes in activity. For instance, the introduction of various substituents at different positions of the quinoline ring has been shown to modulate the antibacterial and anticancer activities of these compounds.

In a series of hybrid compounds, the combination of a 4-amino-2,3-polymethylene-quinoline scaffold with p-tolylsulfonamide resulted in potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. The potency of these hybrids was found to be dependent on the size of the aliphatic ring fused to the quinoline and the length of the linker connecting the two pharmacophores nih.govresearchgate.net.

The following table summarizes the inhibitory activity of selected 4-amino-2,3-polymethylene-quinoline and p-tolylsulfonamide hybrids against AChE and BChE, illustrating the impact of structural variations on potency nih.govresearchgate.net.

| Compound | n (aliphatic ring size) | m (linker length) | IC50 AChE (µM) | IC50 BChE (µM) |

| 7a | 1 | 2 | 0.850 ± 0.040 | 0.110 ± 0.005 |

| 7b | 1 | 3 | 0.430 ± 0.020 | 0.080 ± 0.003 |

| 7f | 2 | 3 | 0.280 ± 0.015 | 0.075 ± 0.002 |

| 7h | 2 | 5 | 0.131 ± 0.010 | 0.068 ± 0.001 |

Data sourced from studies on hybrid compounds of 4-amino-2,3-polymethylene-quinoline and p-tolylsulfonamide.

Impact of Quinoline Ring Substitution Patterns on Activity

The substitution pattern on the quinoline ring is a critical determinant of the biological activity of this compound derivatives. The nature, position, and number of substituents can profoundly influence the compound's interaction with its biological target. For example, in a study of phenyl/benzyl-quinoline-8-sulfonamide hybrids as inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases, the position of chloro substituents on the phenyl ring had a significant impact on inhibitory potential rsc.org.

It was observed that a meta-substitution with a chloro group resulted in the most active compounds against MAO-A. In contrast, ortho- and para-substitutions led to a decrease in potency. The introduction of electron-donating or electron-withdrawing groups on the phenyl ring also resulted in varied inhibitory effects, underscoring the importance of the electronic properties of the substituents rsc.org.

The table below illustrates the effect of different substitution patterns on the inhibitory activity of quinoline-sulfonamide derivatives against MAO-A and MAO-B rsc.org.

| Compound | Substitution | IC50 MAO-A (µM) | IC50 MAO-B (µM) |

| a3 | m-chloro | 0.59 ± 0.04 | 1.89 ± 0.09 |

| a4 | p-chloro | 1.05 ± 0.07 | 1.25 ± 0.08 |

| a5 | o-chloro | 1.23 ± 0.09 | 0.89 ± 0.06 |

| a12 | o,p-difluoro | 0.89 ± 0.06 | 0.47 ± 0.03 |

| a15 | o,p-dichloro | 2.15 ± 0.15 | 2.54 ± 0.18 |

Data from a study on phenyl/benzyl-quinoline-8-sulfonamide hybrids.

Influence of Sulfonamide Moiety Derivatization on Target Affinity and Selectivity

The sulfonamide moiety is a key functional group in this class of compounds and its derivatization plays a pivotal role in modulating target affinity and selectivity. The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Modifications to the sulfonamide nitrogen (N-substitution) can alter the electronic and steric properties of the molecule, thereby influencing its binding characteristics.

For instance, in the development of antibacterial agents, the sulfonamide moiety is crucial for the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway nih.gov. The design of novel quinoline-sulfonamide hybrids has focused on leveraging the antibacterial properties of both the quinoline and sulfonamide cores nih.gov.

Furthermore, the complexation of quinoline-sulfonamide ligands with metal ions has been shown to enhance antimicrobial activity. In a study of hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide complexes, the cadmium(II) complex exhibited excellent antibacterial and antifungal activity, suggesting that the metal center, coordinated to the sulfonamide, plays a significant role in the biological action researchgate.net.

Role of Linkers and Bridging Groups in Hybrid Systems

In the context of dual inhibitors of acetylcholinesterase and butyrylcholinesterase, the length of the alkylene spacer in 4-amino-2,3-polymethylene-quinoline and p-tolylsulfonamide hybrids was systematically varied nih.govresearchgate.net. It was found that increasing the linker length from two to five methylene units generally led to an increase in inhibitory potency against both enzymes. This suggests that a longer linker allows for better accommodation of the ligand within the active sites of the enzymes nih.gov.

The following table demonstrates the effect of linker length on the inhibitory activity of a series of quinoline-sulfonamide hybrids against AChE nih.govresearchgate.net.

| Compound | Linker Length (m) | IC50 AChE (µM) |

| 7a | 2 | 0.850 ± 0.040 |

| 7b | 3 | 0.430 ± 0.020 |

| 7d | 4 | 0.180 ± 0.012 |

| 7e | 5 | 0.131 ± 0.010 |

Data for hybrids with a cyclohexyl fused ring (n=2).

Stereochemical Considerations and Enantiomeric Purity

Stereochemistry is a critical aspect of drug design and development, as the three-dimensional arrangement of atoms in a molecule can have a profound effect on its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological properties nih.govijpsjournal.comnih.govslideshare.net. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

While the broader literature on drug development extensively covers the importance of stereochemistry, specific and detailed studies on the enantiomeric purity of a wide range of this compound derivatives are not extensively detailed in the provided search results. However, the general principles of stereochemistry in drug action are highly relevant to this class of compounds. The differential activity of enantiomers can arise from differences in binding affinity to the target, metabolic pathways, or off-target effects nih.gov.

For any chiral this compound derivative, it is crucial to investigate the biological activity of the individual enantiomers. The development of a single-enantiomer drug can lead to a better therapeutic index, reduced side effects, and a more predictable pharmacokinetic profile compared to a racemic mixture nih.gov. Therefore, the synthesis and evaluation of enantiomerically pure this compound derivatives are essential steps in the drug discovery process to fully elucidate their SAR and therapeutic potential.

Computational Chemistry and in Silico Investigations of 4 Quinolinesulfonamide Analogues

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a ligand and its protein target.

Ligand-Protein Interaction Prediction with Specific Enzyme Targets

Molecular docking studies have been instrumental in elucidating the potential binding modes of 4-quinolinesulfonamide analogues with a variety of enzyme targets implicated in different diseases. These studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that are crucial for the inhibitory activity of these compounds.

For instance, in the context of neurodegenerative diseases, quinoline-sulfonamide hybrids have been docked against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) . The majority of these derivatives form hydrogen bonds with key amino acid residues like TYR444 and TYR69 in MAO-A. Similarly, interactions with TYR434 and TYR60 are observed in the active site of MAO-B nih.gov. Docking studies have also explored the binding of quinoline (B57606) derivatives to Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) , revealing interactions with both the catalytic active site and the peripheral anionic site of these enzymes nih.gov.

In cancer research, the interaction of quinolinesulfonamide-triazole hybrids with Rho-associated protein kinase (ROCK1) has been investigated. These studies help in understanding the structural basis for the modulation of ROCK1 activity mdpi.com. Furthermore, the binding of quinoline derivatives to the ATP-binding pockets of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) has been a key focus, providing insights into their potential as dual kinase inhibitors researchgate.net. The interaction with Pyruvate (B1213749) Kinase M2 (PKM2) has also been explored to design modulators of this key glycolytic enzyme in cancer cells.

Although specific studies on this compound analogues targeting DNA Gyrase are not prevalent, the broader class of quinolones is well-known to inhibit this bacterial enzyme. Docking studies of quinolone analogues show critical interactions with amino acid residues such as Asp87 and Arg91 in the DNA gyrase of E. coli researchgate.net.

Regarding the cytochrome P450 family, while direct docking studies of 4-quinolinesulfonamides with CYP1A1 and CYP1B1 are limited, research on other inhibitors provides a framework for understanding potential interactions. For CYP1A1, interactions often involve the heme group and residues like Phe224 nih.gov. Similarly, docking of inhibitors into the active site of CYP1B1 has been performed to understand their binding modes ias.ac.in.

Table 1: Predicted Interactions of Quinolinesulfonamide Analogues with Enzyme Targets

| Target Enzyme | Interacting Residues | Type of Interaction |

|---|---|---|

| MAO-A | TYR444, TYR69 | Hydrogen Bonding |

| MAO-B | TYR434, TYR60 | Hydrogen Bonding |

| ROCK1 | Not specified | Not specified |

| AChE/BChE | Catalytic & Peripheral Sites | Multiple |

| EGFR/VEGFR-2 | ATP-binding pocket | Multiple |

| DNA Gyrase | Asp87, Arg91 | Not specified |

| CYP1A1 | Phe224, Heme group | π-π stacking |

| CYP1B1 | Active site residues | Multiple |

Binding Affinity and Posing Analysis

The binding affinity, often expressed as a docking score or binding energy, is a critical parameter in evaluating the potential of a ligand as an inhibitor. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein.

For quinoline-sulfonamide derivatives targeting MAO-A and MAO-B, binding energies have been reported to be as high as -10.40 kcal/mol and -10.57 kcal/mol, respectively, indicating strong binding to these enzymes nih.gov. In the case of ROCK1, a quinolinesulfonamide-triazole hybrid, compound 9b , exhibited a binding affinity of -10.4 kcal/mol, suggesting a high potential for inhibition mdpi.com.

Posing analysis provides a visual representation of how the ligand fits into the active site of the enzyme. For MAO-A inhibitors, the quinoline scaffold and sulfonamide group are often positioned to form key hydrogen bonds and hydrophobic interactions within the binding pocket. Similarly, for ROCK1 inhibitors, the quinolinesulfonamide moiety orients itself to interact with the key residues in the kinase domain. This detailed analysis of binding poses is crucial for the structure-based design of more potent and selective inhibitors.

Table 2: Binding Affinities of Quinolinesulfonamide Analogues

| Compound Class | Target Enzyme | Best Binding Affinity (kcal/mol) |

|---|---|---|

| Quinoline-sulfonamides | MAO-A | -10.40 |

| Quinoline-sulfonamides | MAO-B | -10.57 |

| Quinolinesulfonamide-triazole hybrids | ROCK1 | -10.4 |

Molecular Dynamics Simulations to Assess Ligand-Target Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations are employed to assess the stability of the ligand-protein complex predicted by molecular docking. These simulations provide insights into the dynamic behavior of the complex and can help to validate the initial docking poses.

MD simulations have been used to confirm the stability of quinolinesulfonamide-triazole hybrids when bound to ROCK1. These simulations can reveal whether the key interactions observed in the docking pose are maintained over a period of time, thus providing greater confidence in the predicted binding mode mdpi.com. The stability of the complex is often evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD profile suggests that the complex has reached equilibrium and that the ligand remains bound in a consistent manner.

Machine Learning Applications in this compound Drug Design

Machine learning (ML) is increasingly being applied in drug discovery to build predictive models for various properties of chemical compounds. In the context of this compound drug design, ML models can be used to predict the biological activity, pharmacokinetic properties, and potential targets of novel analogues.

For instance, a K-Nearest Neighbour predictive model was used to assess the potential of quinolinesulfonamide-triazole hybrids to be active against ROCK1. The model predicted that the designed compounds had a high probability of being active, with some compounds showing a specificity of 0.9 in the predictive model mdpi.com. Such ML approaches can significantly accelerate the drug discovery process by prioritizing the synthesis and experimental testing of the most promising candidates. These models are trained on datasets of known active and inactive compounds and can learn the complex relationships between chemical structure and biological activity arxiv.org.

In Silico Prediction of Druglikeness and Pharmacokinetic Properties

In silico methods are widely used to predict the druglikeness and pharmacokinetic properties of new chemical entities. These predictions help in the early identification of compounds that are likely to have poor absorption, distribution, metabolism, and excretion (ADME) profiles.

One of the most common tools for assessing druglikeness is Lipinski's rule of five . This rule states that orally active drugs generally have a molecular weight of less than 500 Da, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a logP value not greater than 5 drugbank.com. Many studies on this compound analogues include an in silico evaluation of these parameters to ensure that the designed compounds have a favorable pharmacokinetic profile. For example, the druglikeness of quinolinesulfonamide-triazole hybrids has been evaluated, with promising results indicating their potential as orally bioavailable drugs mdpi.com.

Beyond Lipinski's rule, other parameters such as the topological polar surface area (TPSA) and the number of rotatable bonds are also considered. These in silico predictions are crucial for optimizing the lead compounds and reducing the risk of late-stage failures in drug development.

Table 3: In Silico Druglikeness and Pharmacokinetic Property Predictions

| Parameter | General Guideline for Oral Bioavailability |

|---|---|

| Molecular Weight | < 500 Da |

| Hydrogen Bond Donors | ≤ 5 |

| Hydrogen Bond Acceptors | ≤ 10 |

| LogP | ≤ 5 |

| Topological Polar Surface Area (TPSA) | < 140 Ų |

| Number of Rotatable Bonds | ≤ 10 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for their activity.

QSAR studies have been conducted on various classes of quinoline derivatives to build models that can predict their biological activities. For example, linear and non-linear QSAR models have been developed to predict the AXL kinase inhibitory activity of N-[4-(quinolin-4-yloxy)phenyl]benzenesulfonamides. These models use various molecular descriptors to establish a mathematical relationship between the structure and the inhibitory activity. The predictive power of these models is evaluated using statistical parameters such as the coefficient of determination (R²). For the AXL kinase inhibitors, the developed QSAR models showed good predictive ability, with R² values for the test set being as high as 0.8522 for a feed-forward artificial neural network (FFANN) model nih.gov.

These QSAR models can be valuable tools in the design of new this compound analogues with improved biological activity. By analyzing the contribution of different molecular descriptors, researchers can identify the key structural modifications that are likely to enhance the desired therapeutic effect.

Future Directions and Emerging Research Themes in 4 Quinolinesulfonamide Chemistry

Design and Synthesis of Novel Multi-Target Directed Ligands (MTDLs)

The multifactorial nature of complex diseases such as neurodegenerative disorders and cancer has spurred a shift from the "one-target, one-drug" paradigm to the development of Multi-Target Directed Ligands (MTDLs). This approach aims to design single molecules capable of modulating multiple biological targets involved in a disease cascade, potentially leading to improved therapeutic outcomes and reduced side effects. The 4-quinolinesulfonamide framework is well-suited for the design of MTDLs due to its chemical tractability and ability to interact with various biological targets.

A notable area of MTDL research involving quinoline-sulfonamides is in the context of Alzheimer's disease (AD). nih.govnih.gov AD pathology is complex, involving multiple enzymes and pathways. nih.govnih.gov Researchers have designed and synthesized novel quinoline-sulfonamide hybrids that act as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs), both of which are key enzymes in AD progression. nih.govnih.gov In one study, a series of quinoline-8-sulfonamide (B86410) derivatives were synthesized and evaluated for their inhibitory activity against MAO-A, MAO-B, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov

Table 1: In Vitro Inhibitory Activity of Selected Quinoline-8-Sulfonamide Derivatives

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

| a5 | 0.59 ± 0.04 | - | - | - |

| a12 | - | 0.47 ± 0.03 | - | - |

| a11 | - | - | - | 0.58 ± 0.05 |

| a6 | - | - | 1.10 ± 0.77 | - |

Data sourced from in vitro studies on novel quinoline (B57606)–sulfonamides. nih.gov

The synthesis of these compounds generally involves the reaction of quinoline-8-sulfonyl chloride with various substituted amines. nih.gov The structural diversity of the amine component allows for the fine-tuning of the inhibitory profile against the different target enzymes. These findings suggest that the this compound scaffold is a promising starting point for developing potent, multifunctional candidates for the treatment of Alzheimer's disease. nih.gov

Development of Targeted Delivery Systems for this compound Compounds

While the intrinsic activity of this compound derivatives is crucial, their therapeutic efficacy can be significantly enhanced through the development of targeted delivery systems. These systems aim to increase the concentration of the drug at the site of action while minimizing exposure to healthy tissues, thereby reducing potential side effects. rjpls.org Strategies for targeted drug delivery can be broadly categorized as passive and active targeting. rjpls.org

Nanoparticle-based drug delivery systems, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, represent a promising approach for the targeted delivery of this compound compounds. frontiersin.orgnih.gov These nanocarriers can exploit the enhanced permeability and retention (EPR) effect for passive targeting of tumors, or they can be functionalized with specific ligands for active targeting of receptors overexpressed on cancer cells or other diseased tissues. nih.gov For instance, liposomal formulations can be engineered to improve the solubility and stability of hydrophobic this compound derivatives. google.commdpi.com

Table 2: Overview of Nanoparticle-Based Drug Delivery Systems

| Nanocarrier Type | Description | Potential Application for this compound |

| Liposomes | Vesicles composed of a lipid bilayer. Can encapsulate both hydrophilic and hydrophobic drugs. mdpi.com | Encapsulation to improve solubility, stability, and achieve targeted delivery. google.commdpi.com |

| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers. frontiersin.org | Controlled release and targeted delivery to specific tissues. frontiersin.org |

| Solid Lipid Nanoparticles (SLNs) | Lipid-based nanoparticles that are solid at room temperature. nih.gov | Enhanced bioavailability and targeted delivery of lipophilic compounds. nih.gov |

| Magnetic Nanoparticles | Nanoparticles with magnetic properties, often iron oxide. | Targeted delivery to a specific site using an external magnetic field and can be used in photothermal therapy. beilstein-journals.org |

The surface of these nanoparticles can be modified with polyethylene (B3416737) glycol (PEG) to create "stealth" carriers that can evade the immune system and prolong circulation time. mdpi.com Furthermore, the attachment of targeting moieties such as antibodies, peptides, or small molecules can direct the nanoparticles to specific cells or tissues. nih.gov The development of such targeted delivery systems for this compound compounds holds the potential to significantly improve their therapeutic index.

Advanced Biorelevant Assay Development for Preclinical Evaluation

The translation of promising drug candidates from the laboratory to the clinic is often hampered by the poor predictive value of traditional preclinical models. To address this, there is a growing emphasis on the development and implementation of advanced, more biorelevant assay systems for preclinical evaluation. For compounds like 4-quinolinesulfonamides, which often target kinases, assays that can accurately reflect the cellular and physiological context of the drug target are crucial. reactionbiology.com

Traditional biochemical assays, while useful for initial screening, may not always translate to cellular efficacy. reactionbiology.com Therefore, the early integration of cell-based assays is becoming a priority in drug discovery. reactionbiology.com These assays can provide valuable information on a compound's ability to engage its target within a cellular environment and modulate downstream signaling pathways. reactionbiology.com

Moving beyond two-dimensional (2D) cell cultures, three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment that better mimics the in vivo tissue architecture and cell-cell interactions. mdpi.com These 3D models have been shown to more accurately predict drug responses, including resistance to anticancer agents. mdpi.com

A particularly exciting development is the emergence of organ-on-a-chip (OoC) technology. nih.govnih.gov These microfluidic devices contain living human cells in a 3D microenvironment that recapitulates the key functional units of human organs. nih.govnih.gov OoC platforms can be used to model disease states and to test the efficacy and toxicity of drug candidates in a more human-relevant context, potentially reducing the reliance on animal models. nih.govsciencedaily.com

Table 3: Comparison of Preclinical Assay Systems

| Assay Type | Description | Advantages for this compound Evaluation |

| Biochemical Assays | In vitro assays that measure the direct interaction of a compound with its purified target enzyme. reactionbiology.com | High-throughput screening for initial hit identification. reactionbiology.com |

| 2D Cell-Based Assays | Assays using cells grown in a monolayer on a flat surface. nih.gov | Provide information on cellular activity and toxicity. nih.gov |

| 3D Cell Culture Models | Spheroids or organoids that mimic the 3D structure of tissues. mdpi.com | More predictive of in vivo drug response and resistance. mdpi.com |

| Organ-on-a-Chip (OoC) | Microfluidic devices that recreate the functional units of human organs. nih.govnih.gov | Enable testing of efficacy and toxicity in a human-relevant physiological context. nih.govsciencedaily.com |

The adoption of these advanced, biorelevant assays in the preclinical evaluation of this compound derivatives will likely lead to a more accurate prediction of their clinical performance and a higher success rate in drug development.

Exploration of New Therapeutic Indications Beyond Current Research

While much of the research on 4-quinolinesulfonamides has focused on their potential as anticancer and neuroprotective agents, the versatile nature of this scaffold suggests that its therapeutic applications could extend to other disease areas. nih.govmdpi.com Drug repurposing, the process of identifying new uses for existing drugs, is a valuable strategy for accelerating the development of new treatments. news-medical.netnih.gov

One promising new therapeutic area for this compound derivatives is in the treatment of inflammatory diseases. nih.govnih.gov Certain quinoline derivatives have been shown to inhibit key inflammatory mediators. nih.gov A study on a series of 8-quinolinesulfonamide derivatives found that they exhibited anti-inflammatory activity by inhibiting the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). nih.gov The most potent compound in this series was identified as a Toll-like receptor 4 (TLR4)/MD-2 inhibitor, suggesting a potential mechanism for its anti-inflammatory effects. nih.gov These findings indicate that this compound derivatives could be developed as novel anti-inflammatory agents for conditions such as rheumatoid arthritis. nih.gov

In addition to inflammation, the antibacterial potential of quinoline-sulfonamide hybrids is another area ripe for exploration. nih.gov Both quinolones and sulfonamides are well-established classes of antibacterial agents. nih.gov By combining these two pharmacophores into a single molecule, it may be possible to develop new antibacterial agents with improved potency and a broader spectrum of activity, potentially overcoming existing mechanisms of bacterial resistance. nih.gov The antibacterial activity of quinoline derivatives has been explored against various bacterial strains. nih.gov

The exploration of 4-quinolinesulfonamides for infectious diseases of the central nervous system (CNS) has also been considered, given that some quinolones can penetrate the cerebrospinal fluid. nih.gov Furthermore, the potential of quinoline-based compounds in other neurodegenerative diseases beyond Alzheimer's, such as Parkinson's disease, is an area that warrants further investigation, potentially through drug repurposing strategies. cureparkinsons.org.uk

Integration of Artificial Intelligence and Robotics in Discovery Pipelines

The integration of artificial intelligence (AI) and robotics is set to revolutionize the drug discovery and development process. These technologies have the potential to significantly accelerate the identification and optimization of novel therapeutic agents, including new this compound derivatives.

AI algorithms can be used to analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates. Machine learning models can predict the properties of virtual compounds, such as their binding affinity for a particular target, their pharmacokinetic properties, and their potential toxicity. This allows researchers to prioritize the synthesis and testing of the most promising compounds, saving time and resources.

Robotics can automate many of the laborious and repetitive tasks in the drug discovery process, such as compound synthesis, purification, and biological screening. High-throughput screening (HTS) platforms can rapidly test thousands of compounds for their activity against a specific target. The combination of AI and robotics can create a closed-loop system where AI designs new molecules, robots synthesize and test them, and the results are fed back into the AI to refine the next round of designs. This iterative process can dramatically accelerate the discovery of new drug candidates.

Rational Design Strategies for Enhanced Selectivity and Efficacy

Rational drug design plays a pivotal role in the development of new therapeutic agents with improved selectivity and efficacy. By understanding the three-dimensional structure of the biological target and the key interactions that govern ligand binding, medicinal chemists can design molecules that are optimized for their intended purpose.

Structure-based drug design (SBDD) is a powerful approach that utilizes the 3D structure of the target protein, typically determined by X-ray crystallography or cryo-electron microscopy, to guide the design of new inhibitors. Molecular docking simulations can be used to predict how a virtual library of compounds will bind to the target and to identify the most promising candidates for synthesis. This approach has been successfully applied to the design of quinoline-8-sulfonamide derivatives as inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a promising target for cancer therapy. mdpi.com

Ligand-based drug design (LBDD) is used when the 3D structure of the target is not available. This approach relies on the knowledge of existing active and inactive molecules to develop a pharmacophore model, which describes the key chemical features required for biological activity. This model can then be used to search for new compounds with similar features.

A key challenge in drug design is achieving selectivity for the desired target over other, closely related proteins. This is particularly important for kinase inhibitors, as the ATP-binding site is highly conserved across the kinome. By targeting less conserved regions of the protein, such as allosteric sites, it is possible to develop more selective inhibitors.

The combination of SBDD and LBDD, along with a deep understanding of the underlying biology of the target, will be essential for the rational design of the next generation of this compound-based therapeutics with enhanced selectivity and efficacy.

Q & A

Q. How can researchers ensure reproducibility when publishing this compound studies?

- Methodology :

- Detailed Supplemental Data : Provide raw NMR spectra, HPLC chromatograms, and crystallographic CIF files.

- Code Sharing : Upload docking scripts (e.g., Python-based AutoDock workflows) to GitHub.

- FAIR Principles : Use persistent identifiers (DOIs) for datasets and adhere to MIAME guidelines for omics data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.